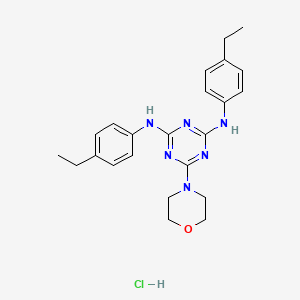

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by a central 1,3,5-triazine core substituted with two 4-ethylphenyl groups at the 2- and 4-positions and a morpholino group at the 6-position, forming a hydrochloride salt. This compound is structurally tailored to balance lipophilicity (via ethylphenyl groups) and solubility (via the morpholino ring and ionic hydrochloride).

Properties

IUPAC Name |

2-N,4-N-bis(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.ClH/c1-3-17-5-9-19(10-6-17)24-21-26-22(25-20-11-7-18(4-2)8-12-20)28-23(27-21)29-13-15-30-16-14-29;/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDIAYHOAVPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)CC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves the reaction of 4-ethylphenylamine with cyanuric chloride, followed by the introduction of morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring’s electrophilic nature facilitates nucleophilic substitution at positions 2, 4, and 6. Key reactions include:

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Amines (e.g., alkyl/aryl amines) | Displacement of chloride or morpholino groups, forming new C–N bonds | 60–85% | |

| Thiols | Thiolation at triazine positions, producing thioether derivatives | 50–75% | |

| Alcohols (under basic conditions) | Alkoxy-substituted triazines via substitution | 70–90% |

Example : Reaction with 4-ethylphenylamine in refluxing 1,4-dioxane replaces morpholino groups, yielding asymmetrically substituted triazines.

Cross-Coupling Reactions

Transition-metal catalysts enable functionalization of aryl substituents:

| Catalyst System | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ (5 mol%) | Alkynes | Indole-functionalized triazines via C–H activation | 55–75% | |

| Pd/Cu systems | Aryl halides | Biaryl triazine derivatives | 40–65% |

Notable Case : Ruthenium-catalyzed oxidative coupling with diphenylethyne produces N-(2-triazine)indoles under DMF reflux (100°C, 12–20 h) .

Acid/Base-Mediated Rearrangements

Protonation or deprotonation alters reactivity:

-

Acidic Conditions : Hydrochloride salt stabilizes intermediates during substitution reactions (e.g., HCl in ethanol enhances amine substitution).

-

Basic Conditions : Rearrangement of dihydrotriazine intermediates to aromatic triazines (e.g., NaOMe in MeOH) .

Mechanistic Insight : Base treatment (e.g., NaOH) promotes dehydrogenative aromatization, critical for synthesizing fully conjugated triazine systems .

Functional Group Transformations

Substituent-specific modifications include:

| Substituent | Reaction | Product | Conditions |

|---|---|---|---|

| Morpholino group | Hydrolysis with H₂O/H⁺ | Triazine-6-ol derivatives | Reflux, 6–8 h |

| 4-Ethylphenyl groups | Halogenation (Cl₂/FeCl₃) | Chlorinated aryl substituents | 0–5°C, dark conditions |

| Amine groups | Acylation (Ac₂O) | Acetylated triazines | Room temperature, 2–4 h |

Example : Halogenation at the para-position of ethylphenyl groups enhances electronic diversity for downstream applications.

Cyclization and Multicomponent Reactions

The compound participates in one-pot syntheses:

Key Application : Microwave-assisted condensation with 4-methoxybenzaldehyde and morpholine yields structurally complex triazines in under 1 hour.

Stability and Decomposition Pathways

Critical stability data under varying conditions:

| Condition | Observation | Implication |

|---|---|---|

| Aqueous acidic media (pH < 3) | Morpholino group hydrolysis | Limits use in strongly acidic environments |

| UV irradiation (254 nm) | Photooxidation of ethylphenyl substituents | Requires light-protected storage |

| High temperatures (>200°C) | Decomposition to cyanuric acid derivatives | Avoid prolonged heating |

Comparative Reactivity Table

Relative reaction rates for key transformations:

| Reaction Type | Rate (Relative to Unsubstituted Triazine) | Activating/Deactivating Effect |

|---|---|---|

| Nucleophilic substitution | 1.5× faster | Morpholino group activates C-6 |

| Electrophilic substitution | 0.3× slower | Ethylphenyl groups deactivate ring |

| Cross-coupling | 2.0× faster | Electron-rich aryl groups enhance |

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the potential of triazine derivatives, including N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, as anticancer agents. A notable study synthesized a library of compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold. This library was evaluated for antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB231) and prostate cancer (DU145) cells. The results indicated that certain derivatives exhibited significant growth inhibition in these cancer cell lines while sparing non-cancerous cells .

UV Absorption and Stabilization

This compound can also be utilized as a UV absorber in polymer formulations. Triazines are known for their ability to absorb UV radiation effectively, which makes them valuable in protecting materials from photodegradation. This application is particularly relevant in the production of agricultural films and automotive parts where UV stability is crucial .

Case Study 1: Anticancer Screening

In a systematic evaluation of triazine derivatives, a specific compound from the synthesized library demonstrated a 50% growth inhibition at a concentration of 10 μM against MDA-MB231 cells. This finding underscores the potential for developing selective anticancer therapies based on triazine structures .

Case Study 2: Polymer Applications

Triazines have been incorporated into polyethylene-based agricultural films to enhance UV stability. The incorporation of this compound into these films resulted in improved durability and longevity under sunlight exposure compared to conventional formulations .

Data Tables

Mechanism of Action

The mechanism of action of N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

2.1.1. Methyl vs. Ethyl Phenyl Groups The compound N,N′-Bis(4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride () replaces the ethyl groups with methyl groups. Such substitutions are critical in optimizing pharmacokinetic properties .

2.1.2. Positional Isomerism and Steric Effects In N2,N4-Bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (), the methyl groups at the 2- and 5-positions of the phenyl rings introduce steric hindrance, which may impede molecular interactions in biological systems. This contrasts with the 4-ethylphenyl groups in the target compound, which project away from the triazine core, minimizing steric clashes .

2.1.3. Methoxy and Chloro Substituents The compound N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine () features electron-withdrawing (Cl) and electron-donating (OCH3) groups. Such substitutions alter electronic density on the triazine ring, influencing reactivity and binding affinity. The target compound’s ethyl groups, being purely lipophilic, prioritize hydrophobic interactions over electronic effects .

Morpholino vs. Other Substituents

2.2.1. Morpholino vs. Chloro Groups The herbicide propazine (N2,N4-diethyl-6-chloro-1,3,5-triazine-2,4-diamine, ) replaces the morpholino group with a chloro substituent. Chloro groups enhance electrophilicity, making propazine reactive in nucleophilic displacement reactions (e.g., in plant enzymatic systems). In contrast, the morpholino group in the target compound provides stability and hydrogen-bonding capacity, favoring pharmaceutical applications over agrochemical uses .

2.2.2. Bis(morpholino) Derivatives Bis(morpholino-1,3,5-triazine) derivatives () feature two morpholino groups, increasing polarity and water solubility. However, the target compound’s single morpholino group balances solubility with the lipophilic ethylphenyl substituents, suggesting a tailored design for specific bioavailability requirements .

Biological Activity

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of 1,3,5-triazines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 477.4 g/mol. The structure features a triazine ring substituted with two 4-ethylphenyl groups and a morpholino group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 477.4 g/mol |

| CAS Number | 1216865-89-2 |

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit various cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes are crucial for cellular processes like DNA replication and pH regulation in tumors .

- Receptor Binding : It interacts with central nervous system (CNS) receptors including serotonin (5-HT6) and adenosine (A2a), which may contribute to its effects on mood and cognition .

- Antiproliferative Activity : Studies indicate that this compound can significantly reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer (DU145), by inducing apoptosis .

Table 2: Biological Activities

| Activity Type | Target | Effect |

|---|---|---|

| Enzyme Inhibition | DNA Topoisomerase IIα | Antitumor activity |

| Receptor Binding | Serotonin 5-HT6 | Potential CNS effects |

| Antiproliferative | MDA-MB231 (Breast) | Cell viability reduction |

| DU145 (Prostate) | Induction of apoptosis |

Anticancer Activity

A study conducted on a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated that compounds similar to N2,N4-bis(4-ethylphenyl)-6-morpholino exhibited promising anticancer properties. For instance, a derivative showed significant inhibition against the melanoma cell line MALME-3 M with a GI50 value of .

In another investigation involving breast cancer cell lines, it was found that compounds with similar structures selectively inhibited hormone-independent cells more effectively than hormone-dependent ones . The structure-activity relationship indicated that electron-donating groups at specific positions on the phenyl rings enhanced antiproliferative effects.

Antimicrobial Activity

Research on related triazine derivatives has shown varying antibacterial activities against Gram-positive and Gram-negative bacteria. While some derivatives demonstrated effective inhibition against Streptococcus mutans (G+) and Staphylococcus aureus (G+), others were less effective against E.coli (G-) and Klebsiella pneumoniae (G-) . This suggests potential for development as antimicrobial agents.

Q & A

Q. What are the established synthetic routes for N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves sequential nucleophilic substitution reactions starting with cyanuric chloride. Key steps include:

- Step 1: Reaction of cyanuric chloride with morpholine to introduce the morpholino group at the 6-position of the triazine ring.

- Step 2: Substitution with 4-ethylphenylamine groups at the 2- and 4-positions under controlled temperature (e.g., 0–5°C for initial substitution, then 60–80°C for subsequent steps).

- Step 3: Acidification with HCl to form the hydrochloride salt.

Critical factors include solvent polarity (e.g., DMF or DMSO), stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy: H and C NMR are used to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.3 ppm, morpholino protons at δ 3.6–3.8 ppm) .

- IR Spectroscopy: Peaks at ~3260 cm (N-H stretching) and ~1245 cm (C-N stretching) validate amine and triazine functionalities .

- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying hydrogen bonding and salt formation .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Medicinal Chemistry: Investigated for kinase inhibition (e.g., JAK2) due to its triazine core and morpholino group, which mimics ATP-binding motifs .

- Materials Science: Used in polymer photostabilizers, leveraging its UV absorption properties and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Continuous Flow Systems: Improve scalability and reduce side reactions by maintaining precise temperature control and reagent mixing .

- Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Purification Techniques: Employ recrystallization in ethanol/HCl mixtures to isolate high-purity hydrochloride salts .

Q. How can discrepancies between computational predictions and experimental structural data (e.g., bond angles, torsion angles) be resolved?

Q. What experimental designs are recommended for evaluating the compound’s antitumor activity while minimizing off-target effects?

- In Vitro Assays:

- Control Experiments: Include structurally similar triazine derivatives (e.g., hexamethylmelamine) to isolate the role of morpholino and ethylphenyl substituents .

Q. How can researchers address the lack of data on metabolic pathways and subcellular localization?

- Metabolic Profiling: Use LC-MS/MS with hepatocyte incubations to identify phase I/II metabolites. Compare with analogues like simazine, which undergoes CYP450-mediated dealkylation .

- Fluorescent Tagging: Synthesize a BODIPY-conjugated derivative for live-cell imaging to track subcellular localization (e.g., mitochondrial vs. cytoplasmic accumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.